molecular formula C19H15Br B147582 Bromotriphenylmethane CAS No. 596-43-0

Bromotriphenylmethane

Cat. No. B147582
CAS RN: 596-43-0
M. Wt: 323.2 g/mol
InChI Key: NZHXEWZGTQSYJM-UHFFFAOYSA-N
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Description

Bromotriphenylmethane is not directly discussed in the provided papers; however, related compounds and their properties and reactions can provide insight into the behavior of bromotriphenylmethane analogs. For instance, avrainvilleol, a brominated diphenylmethane derivative, exhibits significant biological activity, including toxicity toward reef fishes and antibacterial properties . This suggests that brominated derivatives of triphenylmethane can have notable biological effects.

Synthesis Analysis

The synthesis of brominated diphenylmethane derivatives can be complex and diverse. For example, the synthesis of avrainvilleol from the green alga Avrainvillea longicaulis involves isolation and structural determination through chemical and spectral methods . Additionally, the synthesis of 2,2'-dibromodiphenylmethane is reported, which could be analogous to the synthesis of bromotriphenylmethane .

Molecular Structure Analysis

The molecular structure of brominated diphenylmethane derivatives can be determined using various techniques, such as X-ray diffraction. The crystal and molecular structure of bromotricarbonyl(N,N'-dimethylethane-1,2-diamine)rhenium(I) shows the bromine atom cis to both donor nitrogen atoms . This indicates that the position of the bromine atom in such compounds is significant and can be determined precisely.

Chemical Reactions Analysis

Brominated diphenylmethanes can undergo various chemical reactions. For instance, the photothermal bromination of diphenylmethane with N-bromosuccinimide leads to benzophenone and (polybromomethyl)benzophenones . This demonstrates that brominated diphenylmethanes can participate in substitution reactions and may form complex products.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated diphenylmethanes can be influenced by their molecular structure. The crystal structure analysis of 2- and 4-(2-bromoethoxy)diphenylmethanes shows that the bromoethoxy group presents a gauche conformation with a short Br...O intramolecular interaction . This interaction can affect the reactivity and stability of these compounds. Additionally, the polarizable force field model for bromomethane, a simpler brominated methane derivative, provides insights into the solubility and environmental partitioning of such compounds .

Scientific Research Applications

  • Chemical Education and Experimentation

    • Bromotriphenylmethane is utilized in educational settings, particularly in undergraduate organic laboratories. It is involved in simple SN1 reactions with a variety of oxygen-based nucleophiles, providing a versatile platform for students to explore chemical reactions and isolation of solid products.
  • Block Copolymer Synthesis

    • Bromotriphenylmethane could potentially be used in the synthesis of block copolymers . Block copolymers are a specific class of copolymers, in which the chemically distinct monomer units are grouped in discrete blocks along the polymer chain .
  • Bioelectrochemistry and Biofuel Cells

    • While Bromotriphenylmethane is not directly mentioned, it could potentially be used in bioelectrochemistry and biofuel cells . Enzymatic fuel cells (EFCs) are devices that employ enzymes as bioelectrocatalysts to produce electrical energy from energy-dense fuels .
  • Biodegradation and Decolorization of Dyes

    • Bromotriphenylmethane could potentially be used in the biodegradation and decolorization of dyes . The employment of versatile bacterial strains for the efficient degradation of carcinogenic textile dyes is a sustainable technology of bioremediation .
  • Preparation of Trityl Esters

    • Bromotriphenylmethane is considered a more reactive reagent than Chlorotriphenylmethane for the preparation of trityl esters .
    • The method involves using Bromotriphenylmethane as a reagent in the reaction to form trityl esters .
  • Conversion of Amino Acids to N-Trityl Derivatives

    • Bromotriphenylmethane is used in a one-pot conversion of amino acids to their N-trityl derivatives involving N,O-ditritylation and selective methanolysis of the trityl ester .
    • The method involves using Bromotriphenylmethane in a one-pot reaction to convert amino acids to their N-trityl derivatives .
  • Nanotechnology

    • Bromotriphenylmethane could potentially be used in the field of nanotechnology . Nanotechnology holds great promise and is hyped by many as the next industrial evolution . Medicine, food and cosmetics, agriculture and environmental health, and technology industries already profit from nanotechnology innovations and their influence is expected to increase drastically in the near future .
  • Scientific Research

    • Bromotriphenylmethane is considered a more reactive reagent than Chlorotriphenylmethane, for the preparation of trityl esters . It is also used in one-pot conversion of amino acids to their N-trityl derivatives involving N,O-ditritylation and selective methanolysis of the trityl ester .

Safety And Hazards

Bromotriphenylmethane is classified as a skin corrosive (Category 1B) and can cause serious eye damage (Category 1) . It may cause central nervous system depression, cardiac disturbances, severe respiratory tract irritation with possible burns, and severe digestive tract irritation with possible burns . It is advised to avoid breathing its dust, to wear protective clothing, and to wash hands and contaminated clothing before reuse .

Future Directions

Bromotriphenylmethane is considered a more reactive reagent than Chlorotriphenylmethane and is used for the preparation of trityl esters . It is also used in one-pot conversion of amino acids to their N-trityl derivatives involving N,O-ditritylation and selective methanolysis of the trityl ester . These properties suggest potential future applications in the synthesis of complex organic compounds.

properties

IUPAC Name

[bromo(diphenyl)methyl]benzene
Source PubChem
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InChI

InChI=1S/C19H15Br/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZHXEWZGTQSYJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C19H15Br
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4060494
Record name Bromotriphenylmethane
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Molecular Weight

323.2 g/mol
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Physical Description

Light yellow powder; [Alfa Aesar MSDS]
Record name Triphenylmethyl bromide
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Product Name

Bromotriphenylmethane

CAS RN

596-43-0
Record name Trityl bromide
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Record name Bromotriphenylmethane
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Record name Bromotriphenylmethane
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Record name Benzene, 1,1',1''-(bromomethylidyne)tris-
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Record name Bromotriphenylmethane
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Record name 2-bromo-1,1,1-triphenylethane
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Record name BROMOTRIPHENYLMETHANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
112
Citations
YA Yarkaeva, EN Islamuratova, LR Zagitova… - Journal of Analytical …, 2021 - Springer
We developed an enantioselective voltammetric sensor based on a carbon-paste electrode modified by enantiomorphic crystals of bromotriphenylmethane for the recognition and …
Number of citations: 12 link.springer.com
JL Marshall, W Comminos - AURCO Journal, 2013 - aurco.org
At Miami University Middletown, second-year, organic chemistry students perform a classic SN1 synthesis reaction to prepare an ether from the reactants bromotriphenylmethane and …
Number of citations: 1 aurco.org
GG Henderson, MA Parker - Journal of the Chemical Society …, 1897 - pubs.rsc.org
… , the present investigation was undertaken with the object of ascertaining whether bromodiphenylmethane would act on ethylic sodioacetoacetate similarly to bromotriphenylmethane, …
Number of citations: 1 pubs.rsc.org
CF Koelsch, AG Whitney - The Journal of Organic Chemistry, 1941 - ACS Publications
… added to a mixture of p-bromotriphenylmethane and cuprous … reaction between p-bromotriphenylmethane and cuprous cyanide … of p-bromotriphenylmethane and cuprous cyanide was …
Number of citations: 83 pubs.acs.org
AC Scott, JM Tedder - Journal of the Chemical Society, Chemical …, 1979 - pubs.rsc.org
The induced homolysis of bromotriphenylmethane by a nitroxide - Journal of the Chemical Society, Chemical Communications (RSC Publishing) … The induced homolysis of …
Number of citations: 2 pubs.rsc.org
JJ Esteb, JR Magers, LA McNulty… - Journal of chemical …, 2009 - ACS Publications
… (7), and it was anticipated that bromotriphenylmethane would undergo reaction more readily … In addition, bromodiphenylmethane is a lachrymator whereas bromotriphenylmethane is not…
Number of citations: 2 pubs.acs.org
M Ciftci, Y Yagci - Macromolecular Rapid Communications, 2018 - Wiley Online Library
… In the first step, PROAD polymerization of isobutyl vinyl ether using bromotriphenylmethane, dimanganese decacarbonyl (Mn 2 (CO) 10 ), and diphenyliodonium bromide (Ph 2 I + Br − ) …
Number of citations: 17 onlinelibrary.wiley.com
AN Nesmeyanov, EG Perevalova - Bulletin of the Academy of Sciences of …, 1954 - Springer
… We now describe a study of the reactions of mercurated acetaldehyde wifia bromotriphenylmethane, with bromotrts~p-nitrophenyl)methane, with p-nirmbenzoyl chloride, with …
Number of citations: 3 link.springer.com
E Bjurling, CM Andersson - Tetrahedron letters, 1999 - Elsevier
… to promote the dissociation of certain halides [8], suggesting its usefulness in replacing expensive and labile, ionic trityl salts with a stable precursor such as bromotriphenylmethane. …
Number of citations: 9 www.sciencedirect.com
R ALTSCHUL, PD BARTLETT - The Journal of Organic Chemistry, 1940 - ACS Publications
… However, by approaching this equilibrium from both directions we were able to find that the equilibrium constant for the debromination of bromotriphenylmethane by hydrogen bromide …
Number of citations: 22 pubs.acs.org

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